molecular formula C23H18FNO6 B2575004 N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide CAS No. 886170-29-2

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide

Cat. No.: B2575004
CAS No.: 886170-29-2
M. Wt: 423.396
InChI Key: OFDACLRRYKMJGV-UHFFFAOYSA-N
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Description

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide is a synthetic chemical probe designed for research applications, combining a xanthene-derived fluorophore with a 3,4,5-trimethoxybenzamide pharmacophore. This structural motif suggests potential for investigating biological interactions in areas such as enzyme inhibition and cellular imaging. The 3,4,5-trimethoxybenzamide group is a recognized scaffold in medicinal chemistry, found in compounds that interact with tubulin and exhibit antimitotic properties, making it a valuable structure for cancer research . The xanthene core, a common structure in fluorescent dyes like eosin Y and fluorescein, indicates potential utility in developing photodynamic therapy (PDT) agents or fluorescent sensors . The incorporation of a fluorine atom at the 5-position of the xanthene ring is a common strategy to modulate the compound's electronic properties, potentially enhancing its photostability, binding affinity, and metabolic stability for more reliable experimental outcomes. Researchers can leverage this compound as a lead structure for probe discovery, particularly in studies focusing on oncology and chemical biology. It is supplied as a high-purity material characterized by HPLC and NMR to ensure reproducible results in assay development and screening. This product is for research use only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-(5-fluoro-9-oxoxanthen-3-yl)-3,4,5-trimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H18FNO6/c1-28-18-9-12(10-19(29-2)22(18)30-3)23(27)25-13-7-8-14-17(11-13)31-21-15(20(14)26)5-4-6-16(21)24/h4-11H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFDACLRRYKMJGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C(=O)NC2=CC3=C(C=C2)C(=O)C4=C(O3)C(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H18FNO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide typically involves the following steps:

    Formation of the Xanthene Core: The xanthene core can be synthesized through a condensation reaction between a suitable phenol derivative and a phthalic anhydride derivative under acidic conditions.

    Introduction of the Fluoro Group: The fluoro group is introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

    Attachment of the Trimethoxybenzamide Moiety: The final step involves the coupling of the xanthene derivative with 3,4,5-trimethoxybenzoyl chloride in the presence of a base such as triethylamine or pyridine.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluoro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with hydrogenated functional groups.

    Substitution: Substituted derivatives with new functional groups replacing the fluoro group.

Scientific Research Applications

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.

    Biology: Employed in biological imaging and as a marker for tracking cellular processes.

    Medicine: Investigated for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.

    Industry: Utilized in the development of advanced materials and as a component in various industrial processes.

Mechanism of Action

The mechanism of action of N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, modulating their activity and affecting cellular processes. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to reduced tumor growth.

Comparison with Similar Compounds

Key Structural Differences :

  • Xanthene Core : The target compound’s xanthene system introduces rigidity and extended conjugation, which may enhance DNA intercalation or protein binding compared to simpler aryl/alkyl substituents in analogs .
  • Fluoro and Oxo Groups : The 5-fluoro and 9-oxo groups could modulate electron density and hydrogen-bonding capacity, influencing pharmacokinetics and target affinity.

Anticancer Activity

  • N-(4-Fluorobenzyl)-3,4,5-trimethoxybenzamide (Compound 18): Showed activity against glioblastoma cells but was inactive against oral squamous cell carcinoma (SCC9), highlighting substituent-dependent selectivity .
  • Piplartine Analogs : Derivatives with furan and aryl groups demonstrated cytotoxicity against HepG2 and SMMC-7721 liver cancer cells (IC₅₀: 10–25 µM) .

Target Compound Hypothesis :
The xanthene core may improve DNA topoisomerase inhibition or tubulin binding, akin to combretastatin analogs . The fluoro group could enhance metabolic stability.

Neuroprotective Activity

  • N-(4-Hydroxyphenyl) Derivatives : Exhibited acetylcholinesterase inhibition (IC₅₀: 0.8–1.2 µM) and improved memory in murine models .

Target Compound Potential: The xanthene ring’s planarity might hinder blood-brain barrier penetration compared to smaller phenyl derivatives, but the 9-oxo group could introduce hydrogen-bonding interactions with enzymatic targets.

Physicochemical Properties

Crystallography and Stability

  • N-(4-Bromophenyl) Derivative : Forms N–H···O hydrogen-bonded chains in the crystal lattice, enhancing stability .
  • Piplartine Analogs : Melting points range from 209–251°C, correlating with substituent polarity .

Target Compound Predictions :

  • Melting Point : Likely >200°C due to the xanthene core’s rigidity.

Biological Activity

N-(5-fluoro-9-oxo-9H-xanthen-3-yl)-3,4,5-trimethoxybenzamide is a compound of interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, therapeutic potential, and related research findings.

Chemical Structure and Properties

The compound features a fluorinated xanthene core coupled with a trimethoxybenzamide moiety. The presence of the fluorine atom and methoxy groups contributes to its chemical reactivity and biological interactions. The IUPAC name for this compound reflects its complex structure:

Property Details
IUPAC Name This compound
Molecular Formula C20_{20}H19_{19}FNO5_{5}
Molecular Weight 373.37 g/mol

The biological activity of this compound is believed to involve several mechanisms:

  • Inhibition of Enzymatic Activity : Preliminary studies suggest that this compound may inhibit key enzymes such as acetylcholinesterase (AChE), which is crucial for neurotransmission. Inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cognitive functions and exhibiting neuroprotective effects .
  • Antibacterial Properties : The compound has shown promising antibacterial activity against various strains, including Escherichia coli and Bacillus subtilis. Its structural components may facilitate interactions with bacterial cell membranes or essential metabolic pathways .
  • Fluorescent Properties : The xanthene core exhibits fluorescence, making it suitable for applications in biological imaging and as a fluorescent probe in cellular studies. This property allows for tracking cellular processes in real-time.

Antibacterial Activity

A study evaluated the antibacterial efficacy of various derivatives, including those related to the xanthene structure. The results indicated significant antibacterial activity with minimum inhibitory concentration (MIC) values comparable to standard antibiotics like penicillin:

Compound MIC (µg/mL) Target Bacteria
This compound1.80 ± 0.25E. coli
Other derivatives1.25 ± 0.60B. subtilis

These findings suggest that modifications in the structure can enhance antibacterial properties, making this compound a candidate for further development as an antimicrobial agent .

Neuroprotective Effects

Research into the neuroprotective potential of this compound has highlighted its ability to inhibit AChE effectively:

Compound IC50 (µM) Effect
This compound0.88 ± 0.50AChE inhibition
Other derivatives1.50 ± 1.00Varying AChE inhibition

The inhibition of AChE suggests potential applications in treating neurodegenerative diseases such as Alzheimer's disease .

Case Studies

  • Fluorescent Labeling in Cellular Studies : In a recent study using this compound as a fluorescent marker, researchers successfully tracked cellular uptake and localization in live cells. This application underscores the utility of the compound in biomedical imaging technologies.
  • Anticancer Activity Assessment : Investigations into the anticancer properties of related compounds have shown that structural modifications can significantly impact cytotoxicity against various cancer cell lines (e.g., MGC-803 and MCF-7). Future studies may explore the specific effects of this compound on cancer cell proliferation and apoptosis mechanisms.

Q & A

Q. Table 1. Key Structural Modifications and Biological Outcomes

Substituent PositionModificationBiological Activity (IC₅₀)TargetReference
Xanthene C-5Fluoro2.3 μM (HepG2)Topoisomerase II
Benzamide C-4′Methoxy → Hydroxy>50 μM (MCF-7)Non-targeted
Carbazole C-6Bromo0.8 μM (Kinase inhibition)CDK2

Q. Table 2. Recommended Analytical Techniques

TechniqueApplicationCritical Parameters
¹H/¹³C NMRStructural elucidationSolvent (DMSO-d₆), 500 MHz
X-ray CrystallographyConformational analysisSHELXL refinement
HRMSPurity and metabolite identificationESI+, resolution >30,000

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